molecular formula C21H20N4O5S2 B2605045 ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-18-4

ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2605045
CAS No.: 392293-18-4
M. Wt: 472.53
InChI Key: GSFYVBQQFMTCES-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a 1,3,4-thiadiazole ring, a benzoate ester, and a methoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the methoxybenzamido group: This step involves the acylation of the thiadiazole ring with 3-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Formation of the benzoate ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The nitro group in the methoxybenzamido moiety can be reduced to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{[5-(3-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is unique due to the presence of both a thiadiazole ring and a benzoate ester in its structure

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-3-30-19(28)13-7-9-15(10-8-13)22-17(26)12-31-21-25-24-20(32-21)23-18(27)14-5-4-6-16(11-14)29-2/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFYVBQQFMTCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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